molecular formula C19H21NO4 B5642872 2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5642872
M. Wt: 327.4 g/mol
InChI Key: DVXSMZNGDSFVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives often involves multistep processes, including catalysis and specific ligand reactions. For example, Chakka et al. (2011) describe a ligand derived from a similar tetrahydroisoquinoline compound, indicating the importance of precise chemical synthesis techniques in producing these compounds (Chakka, McKay, Govender, Kruger, & Maguire, 2011).

Molecular Structure Analysis

The molecular structure of derivatives of 2-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied. For instance, Mondeshka et al. (1992) performed X-ray diffractometric analysis to determine the absolute configurations of optical antipodes of a closely related compound, showcasing the complex molecular structure and stereochemistry involved (Mondeshka, Angelova, Stensland, Werner, & Ivanov, 1992).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, contributing to their wide application range. Murugavel et al. (2015) explored the synthesis, crystal structure, and antibacterial activity of a compound closely related to our subject, demonstrating the potential for chemical modification and application in biological contexts (Murugavel, Manikandan, Lakshmanan, Naveen, & Perumal, 2015).

Physical Properties Analysis

The physical properties, such as crystallization and conformation, of 2-(1,3-Benzodioxol-5-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, are critical for their application. The research by Chakka et al. (2011) also touches upon the physical properties, highlighting the conformational aspects of these compounds in crystalline structures.

Chemical Properties Analysis

The chemical properties, including reactivity and bonding patterns, of these compounds are pivotal in their utility in synthesis and catalysis. Rao et al. (2020) discuss the novel synthesis and antimicrobial activity of oxazol-5(4H)-one derivatives from tetrahydroisoquinoline, illustrating the chemical versatility and potential pharmacological applications of these compounds (Rao, Rao, Parvatamma, Prashanthi, & Cheedarala, 2020).

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-21-17-8-14-5-6-20(11-15(14)9-18(17)22-2)10-13-3-4-16-19(7-13)24-12-23-16/h3-4,7-9H,5-6,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXSMZNGDSFVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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